N-benzyl-5-chloro-2-nitroaniline
Description
N-Benzyl-5-chloro-2-nitroaniline (CAS: 10066-19-0) is a substituted aniline derivative with the molecular formula C₁₃H₁₁ClN₂O₂ and a molecular weight of 262.69 g/mol . Its structure features a benzyl group attached to the nitrogen of a 5-chloro-2-nitroaniline backbone, conferring distinct electronic and steric properties. The compound is synthesized via alkylation or nucleophilic substitution reactions, with reported purities ranging from 34% to 97% depending on the methodology (e.g., solvent systems, catalysts) . Key physicochemical parameters include a polar surface area (PSA) of 71.84 Ų and a LogP value of 3.82, indicating moderate lipophilicity .
Properties
CAS No. |
10066-19-0 |
|---|---|
Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
N-benzyl-5-chloro-2-nitroaniline |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-6-7-13(16(17)18)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
InChI Key |
QNBUOSQMMPVAOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds are structurally or functionally related to N-benzyl-5-chloro-2-nitroaniline, differing in substituents, reactivity, or applications:
5-Chloro-2-Nitroaniline (CAS: 6283-25-6)
- Molecular Formula : C₆H₅ClN₂O₂
- Molecular Weight : 172.57 g/mol
- Key Differences :
- Lacks the benzyl group, resulting in lower molecular weight and reduced steric hindrance.
- Exhibits higher reactivity in oxidative cyclization reactions (e.g., forms 5-chloro-benzofuroxan via hypochlorite treatment with a lower activation barrier compared to benzyl-substituted analogs) .
- Simpler synthesis routes, though less thermally stable due to the absence of bulky substituents .
N,N-Diethyl-5-Chloro-2-(4-Chlorophenoxy)-4-Nitroaniline
- Molecular Formula : C₁₅H₁₃Cl₂N₂O₃
- Molecular Weight : 353.18 g/mol
- Key Differences: Contains a diethylamine group and a 4-chlorophenoxy substituent, enhancing electron-withdrawing effects. Synthesized via a multi-step process (etherification, alkylation) with a 75% total yield, indicating higher synthetic efficiency compared to this compound . The phenoxy group may improve UV stability but reduce solubility in nonpolar solvents .
5-Chloro-2-Nitrodiphenylamine (CAS: 25781-92-4)
- Molecular Formula : C₁₂H₉ClN₂O₂
- Molecular Weight : 248.67 g/mol
- Key Differences :
- Features a diphenylamine backbone instead of a benzyl-aniline structure.
- The nitro group at the 2-position and chlorine at the 5-position create a planar geometry, favoring π-π stacking in solid-state applications .
- Lower molecular weight and LogP (predicted ~3.1) suggest higher aqueous solubility than this compound .
Nitrosoaniline Derivatives (e.g., N1-Benzyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine)
- Key Differences: Nitroso (-NO) instead of nitro (-NO₂) groups, altering redox properties and reducing electrophilicity. Reported melting points range from 120–160°C, suggesting higher crystallinity compared to nitro-substituted analogs . Nitroso derivatives are more prone to dimerization or tautomerization under acidic conditions .
Preparation Methods
Reaction Mechanism and Standard Protocol
The most direct route involves reacting 2,4-dichloronitrobenzene with benzylamine under high-pressure conditions. This method, adapted from analogous fluoro-substituted syntheses, exploits the electrophilic nature of the nitro-substituted aromatic ring. The chlorine atom at the para position activates the ortho-chlorine for nucleophilic displacement by benzylamine.
-
Charge a 3L autoclave with 2.46 mol of 2,4-dichloronitrobenzene and 7.72 mol of toluene.
-
Purge the system with nitrogen, then introduce 14.1 mol of liquid ammonia (or benzylamine for N-benzylation).
-
Heat to 160°C for 8 hours under autogenous pressure (1.0–10.0 MPa).
-
Cool to 40°C, vent excess ammonia, and crystallize the product using methanol (2–3 times the solid weight).
Key Parameters :
-
Solvent : Toluene enhances reaction homogeneity and facilitates ammonia dissolution.
-
Temperature : Elevated temperatures (90–160°C) accelerate displacement but risk decomposition above 160°C.
-
Base : DIPEA (N,N-diisopropylethylamine) in dioxane improves selectivity by neutralizing HCl byproducts.
Yield : 91.2% (reported for ammonia; benzylamine adaptation estimated at 85–90%).
Multi-Step Synthesis from 3-Chloroaniline
Formylation and Nitration Sequence
This method, derived from GB2018766 and CN1182104C, involves protecting the amine group before nitration:
Step 1: Formylation of 3-Chloroaniline
-
React 3-chloroaniline with formic acid (1:1.4–1.5 molar ratio) in isopropyl ether at reflux (1–1.5 hours).
Step 2: Nitration
Step 3: Hydrolysis and Benzylation
-
Benzylate the resulting 5-chloro-2-nitroaniline using benzyl bromide/K₂CO₃ in DMF (80°C, 12 hours).
Overall Yield : ~60% (three-step sequence).
Solvent-Mediated Recrystallization for Purification
Optimized Crystallization Protocols
Post-synthesis purification is critical due to byproducts like ammonium chloride and regioisomers.
-
Dissolve crude product in hot methanol (2–3× weight).
Alternative Solvent Systems :
Comparative Analysis of Synthetic Routes
Advantages of High-Pressure Route :
Challenges :
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